![molecular formula C10H12ClN5S B1422298 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-4-carboximidamide hydrochloride CAS No. 1221722-16-2](/img/structure/B1422298.png)
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-4-carboximidamide hydrochloride
Overview
Description
“2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-4-carboximidamide hydrochloride” is a chemical compound with the molecular formula C10H12ClN5S . It has a molecular weight of 269.76 . The compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for the compound is 1S/C10H11N5S.ClH/c1-15-5-4-14-10(15)16-8-6-7(9(11)12)2-3-13-8;/h2-6H,1H3,(H3,11,12);1H . This indicates the presence of a 1-methyl-1H-imidazol-2-yl group attached to a pyridine ring via a sulfanyl linker, with a carboximidamide group on the pyridine ring.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties such as solubility, density, and boiling point are not specified in the available sources.Scientific Research Applications
Synthesis and Structural Analysis
- The pyrithione derivative of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-4-carboximidamide hydrochloride was synthesized and structurally confirmed by X-ray crystallography, infrared spectroscopy, and elemental analysis, indicating its utility in chemical synthesis and structural studies (Balewski, Sa̧czewski, & Gdaniec, 2019).
Medicinal Chemistry
- This compound's derivatives have been explored in medicinal chemistry. For instance, benzimidazole derivatives, which include similar structural elements, were synthesized and characterized for potential anti-ulcer activities (Madala, 2017).
- In another study, imidazo[1,2-a]pyridines, closely related to this compound, were synthesized as potential antiulcer agents, though no significant antisecretory activity was observed. However, certain derivatives showed cytoprotective properties in experimental models (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Synthesis of Novel Compounds
- The compound has been used in the synthesis of various novel chemical entities. For example, disubstituted Pyrazolo[1,5-a]pyrimidines, Imidazo[1,2-a]pyrimidines, and Pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties were synthesized, starting from compounds with structural similarities (Li, Zhang, Dai, Du, & Xue, 2012).
Antiprotozoal Activity
- New derivatives of this compound were synthesized and tested against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, demonstrating strong activity and effectiveness against these parasites (Pérez‐Villanueva, Hernández-Campos, Yépez-Mulia, Méndez-Cuesta, Méndez-Lucio, Hernández‐Luis, & Castillo, 2013).
Antituberculosis Activity
- Hydrazide derivatives of imidazo[1,2‐a]pyridine, structurally similar to this compound, were synthesized and evaluated for antituberculosis activity, showing significant inhibition of Mycobacterium tuberculosis (Kaplancıklı, Turan-Zitouni, Ozdemir, & Teulade, 2008).
Synthesis of Radiolabeled Compounds
- 14C-labeled derivatives, potentially used in radiolabeling and tracing studies, were synthesized from related compounds (Yamanaka, Suda, & Tadano, 1992).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s important to note that the compound contains an imidazole ring, which is known to interact with various biological targets and exhibit a broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanylpyridine-4-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5S.ClH/c1-15-5-4-14-10(15)16-8-6-7(9(11)12)2-3-13-8;/h2-6H,1H3,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBCKHAWXKAFDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=NC=CC(=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1221722-16-2 | |
| Record name | 4-Pyridinecarboximidamide, 2-[(1-methyl-1H-imidazol-2-yl)thio]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



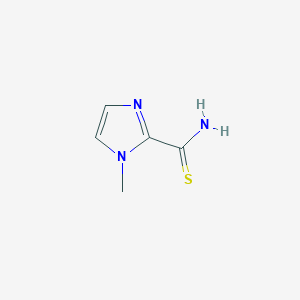

![6-Chloro-3-iodoimidazo[1,2-B]pyridazine](/img/structure/B1422218.png)
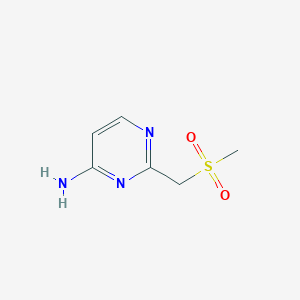
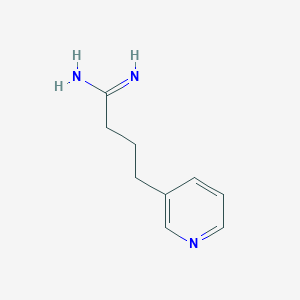
![Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1422223.png)


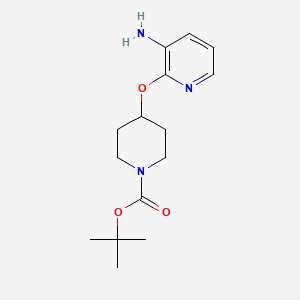


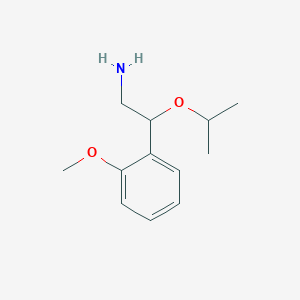
![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1422235.png)
![3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1422237.png)